![molecular formula C16H15N3O B2894214 (E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylprop-2-en-1-one CAS No. 1798422-47-5](/img/structure/B2894214.png)
(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylprop-2-en-1-one
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Overview
Description
Synthesis Analysis
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One-Pot Three-Component Reaction
- A recent study by Bhosle et al describes a green, efficient, and catalyst-free synthesis of DHPY derivatives using DIPEAc (diisopropylethylamine acetate) as a solvent and catalyst. The reaction involves aldehydes, barbituric acid, and ammonium acetate/urea. The method offers advantages such as short reaction time, substrate compatibility, and ease of recovery.
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Domino Knoevenagel Condensation/Michael Addition/Cyclization Cascade
Scientific Research Applications
Antioxidant Activity
Some pyrido[4,3-d]pyrimidine derivatives have been found to exhibit antioxidant activity . They can inhibit lipid peroxidation and interact with glutathione, which is a crucial antioxidant in the body .
Anticancer Agents
Pyrido[4,3-d]pyrimidine derivatives have shown potential as anticancer agents . They have demonstrated cytotoxic activity against various cancer cell lines, including A549, HT29, H460, and H1975 .
EGFR Inhibitors
Certain pyrido[4,3-d]pyrimidine derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein that plays a key role in cell growth and proliferation, and its overexpression is often associated with various types of cancer .
Synthesis of Tetrahydropteroic Acid Derivatives
Pyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . These derivatives have potential applications in medicinal chemistry .
Fluorescent Materials for OLEDs
While not directly related to the exact compound , similar structures such as pyrido[2,3-b]pyrazine have been used in the design of full-color fluorescent materials for high-performance Organic Light Emitting Diodes (OLEDs) .
Lipoxygenase (LOX) Inhibitors
Some pyrido[4,3-d]pyrimidine derivatives have been found to inhibit lipoxygenase (LOX), an enzyme involved in the metabolism of fatty acids . LOX inhibitors have potential therapeutic applications in inflammatory diseases .
Mechanism of Action
Target of Action
Similar compounds have shown to target protein kinases, which play active roles in signal transduction pathways in humans . Dysfunction of these kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .
Mode of Action
For instance, some compounds inhibit the synthesis of prostaglandins, which are key players in inflammatory responses .
Biochemical Pathways
It’s known that kinase inhibitors, like this compound, can affect a variety of cellular processes, including cell division, survival, and apoptosis .
Pharmacokinetics
It’s known that the pharmacokinetic properties of similar compounds are directly linked to their stability in hepatocytes and whole blood . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by its chemical stability.
Result of Action
Similar compounds have shown good in vitro anti-proliferative activities against various cell lines . Some of them were even more potent than known inhibitors like ibrutinib .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
properties
IUPAC Name |
(E)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(7-6-13-4-2-1-3-5-13)19-9-8-15-14(11-19)10-17-12-18-15/h1-7,10,12H,8-9,11H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLEBVTFUJRNL-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CN=CN=C21)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylprop-2-en-1-one |
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